Boc-beta-N-Methylamino-D-Ala
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1 |
InChI Key |
MPDRVOVGOYLKQX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
Origin of Product |
United States |
The Significance of Protected Non Proteinogenic Amino Acid Derivatives in Modern Chemistry
Non-proteinogenic amino acids (NPAAs) are those not found in the genetic code of organisms. mdpi.com Their incorporation into peptide chains can fundamentally alter the resulting molecule's properties. nih.govnih.gov NPAAs are essential building blocks in the synthesis of small bioactive peptides and can be derived from proteinogenic amino acids through various chemical transformations. mdpi.com The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern peptide synthesis. These groups temporarily block reactive functional groups on the amino acid, preventing unwanted side reactions and allowing for controlled, stepwise assembly of peptide chains.
The introduction of NPAAs into peptide therapeutics has proven to be a powerful strategy for improving their stability, potency, permeability, and bioavailability. nih.govnih.gov Peptides composed solely of natural amino acids often exhibit poor stability in biological systems. nih.gov By strategically incorporating NPAAs, researchers can design peptides with enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life. merckmillipore.comresearchgate.net Furthermore, NPAAs can induce specific conformational constraints, leading to peptides with higher receptor selectivity and affinity. researchgate.net
The structural diversity offered by NPAAs is immense, encompassing variations in side-chain structure, stereochemistry (such as the use of D-amino acids instead of the naturally occurring L-amino acids), and backbone modifications. nih.gov This versatility makes them invaluable tools in drug discovery and the study of protein structure and function. nih.gov
The Contextual Role of N Methylated Amino Acids in Advanced Synthetic Endeavors
A specific and highly impactful class of non-proteinogenic amino acids is the N-methylated amino acids. This seemingly minor modification—the addition of a methyl group to the backbone amide nitrogen—can have profound effects on the properties of a peptide. nih.gov N-methylation is a strategy widely employed to enhance the resistance of peptides to degradation by peptidases. enamine.net This increased proteolytic stability is a crucial factor in improving the pharmacokinetic profile of peptide-based drug candidates. merckmillipore.comnih.gov
Beyond enhancing stability, N-methylation can also influence a peptide's conformation and solubility. The presence of an N-methyl group can disrupt the hydrogen-bonding networks that stabilize secondary structures like alpha-helices and beta-sheets, often promoting the formation of turn structures. merckmillipore.com This conformational control is a key aspect of rational drug design. Additionally, N-methylation can increase the solubility of peptides by reducing interchain aggregation. merckmillipore.com
An Overview of the Current Research Landscape for Boc Beta N Methylamino D Ala and Analogous Structures
Strategies for the Preparation of N-Methylated Amino Acid Scaffolds
N-methylated amino acids are key structural motifs in many bioactive peptides, valued for their ability to enhance metabolic stability and modulate conformation. researchgate.net The primary challenge in their synthesis lies in achieving selective mono-N-methylation without racemization or over-alkylation. researchgate.net
A prevalent method for the N-methylation of N-tert-butyloxycarbonyl (Boc) protected amino acids involves the use of a strong base and a methylating agent. One established protocol utilizes sodium hydride (NaH) to deprotonate the amide nitrogen, followed by reaction with methyl iodide in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com This approach has been successfully applied to prepare a variety of enantiomerically pure N-Boc-N-methylamino acids. cdnsciencepub.com
Another strategy involves the use of an o-nitrobenzenesulfonyl (o-NBS) group to activate the free amine. This is followed by methylation, a method that has been adapted for solid-phase synthesis. researchgate.net Furthermore, palladium-catalyzed C-H functionalization has been employed for the stereoselective β-functionalization of N-methylated amino acids that have been derivatized with an 8-aminoquinoline (B160924) (AQ) directing group. nih.govacs.org This protocol is particularly effective with aryl iodides and allows the introduction of alkyl and alkenyl side chains. nih.govacs.org
Reductive alkylation, also known as reductive amination, is a versatile and widely used method for preparing N-alkyl amino acids. researchgate.netrsc.org This approach typically involves the reaction of an amino acid with an aldehyde or ketone to form a Schiff base or iminium ion, which is then reduced in situ to the corresponding N-alkylated product. rsc.orgorganic-chemistry.org
A variety of reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) has been noted as a mild and selective reagent for the reductive amination of various aldehydes and ketones. organic-chemistry.orgthieme-connect.com Another common system uses sodium borohydride (B1222165) in 2,2,2-trifluoroethanol, which provides a simple and convenient procedure for the N-methylation of amino acids without the need for a catalyst. organic-chemistry.org Traditional methods using formaldehyde (B43269) and a reductant like formic acid (Eschweiler-Clarke procedure) can be effective for simple cases but may suffer from harsh conditions and limited substrate scope for more complex molecules. researchgate.net
More advanced catalytic systems have also been developed. A ruthenium-catalyzed method facilitates the direct N-alkylation of α-amino acid esters and amides using alcohols as the alkylating agents, a process that is atom-economic and proceeds with excellent retention of stereochemistry. d-nb.info Biocatalysts are also emerging as powerful tools for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. researchgate.net
| Method | Substrates | Reagents/Catalyst | Key Features |
| Direct Reductive N-Alkylation | Amino acids, Aldehydes | NaBH(OAc)₃ | High yields, one-pot synthesis, mild conditions. thieme-connect.com |
| Borohydride Reduction | Primary/secondary amines, Carbonyls | NaBH₄ in TFE | Catalyst-free, reusable solvent. organic-chemistry.org |
| Ruthenium-Catalyzed Alkylation | α-Amino acid esters/amides, Alcohols | Ruthenium complex | Atom-economic, base-free, high stereochemical retention. d-nb.info |
| Biocatalytic Reductive Coupling | Ketones, Amines | Biocatalysts (enzymes) | High optical purity, sustainable. researchgate.net |
N-Boc-N-methylhydrazine is a valuable reagent for constructing N-alkylamino glycine (B1666218) units, which are components of peptoids. beilstein-journals.org In the "submonomer" approach to peptoid synthesis, a bromoacetylation step is followed by nucleophilic substitution with a primary amine. Using N-Boc-N-methylhydrazine in this substitution step allows for the introduction of a protected N-methylamino group. beilstein-journals.org This methodology has been used to synthesize N-(methylamino)glycine oligomers in solution. beilstein-journals.org
A related strategy involves the synthesis of Fmoc-protected aza-β³-amino acids. Here, methylhydrazine is first acylated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) on the substituted nitrogen, followed by protection with Fmoc-Cl. univ-rennes1.fr After cleaving the Boc group, reductive amination with glyoxylic acid yields the desired Fmoc-aza-β³-Ala-OH monomer, suitable for solid-phase synthesis. univ-rennes1.fracs.org
| Reagent | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| N-Boc-N-methylhydrazine | tert-butyl N-amino-N-methylcarbamate | 21075-83-2 | C₆H₁₄N₂O₂ | 146.19 g/mol |
Reductive Alkylation Approaches for N-Alkyl Amino Acid Synthesis
Stereoselective Synthesis of Beta-Branched Amino Acids
The creation of stereocenters at the β-position of an amino acid adds significant structural complexity and is a key feature of many non-canonical amino acids used in drug development. nih.govchemrxiv.org Achieving high diastereo- and enantioselectivity is paramount.
Several powerful strategies exist for the stereocontrolled synthesis of β-branched α-amino acids. Biocatalytic transamination using transaminases has emerged as a highly effective method. nih.govchemrxiv.orgresearchgate.net This approach can prepare a wide range of aromatic β-branched α-amino acids from α-ketoacid substrates with high diastereo- and enantioselectivity. nih.govchemrxiv.org The use of thermophilic enzymes is advantageous as they can withstand the non-physiological conditions required for the reaction to proceed efficiently. chemrxiv.org
Phase-transfer catalysis offers another route. The alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, catalyzed by a chiral quaternary ammonium (B1175870) bromide in conjunction with 18-crown-6, can produce syn-β-alkyl-α-amino acid esters with excellent syn- and enantioselectivities. organic-chemistry.orgacs.org A key advantage of this method is the ability to selectively convert the resulting syn-isomer into the corresponding anti-isomer through a deprotonation-protonation sequence, providing access to all possible stereoisomers. organic-chemistry.orgacs.org
| Reaction | Catalyst System | Substrates | Selectivity | Reference |
| Asymmetric Alkylation | Chiral quaternary ammonium bromide / 18-crown-6 | Glycinate Schiff base, racemic sec-alkyl halides | High syn- and enantioselectivity (e.g., 95% ee for syn-product) | acs.org |
| Biocatalytic Transamination | Transaminase (thermophilic enzyme) | β-branched α-ketoacids | High diastereo- and enantioselectivity | chemrxiv.org |
Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or reagent. This principle has been effectively applied to the synthesis of β-branched amino acids.
In the context of phase-transfer catalyzed asymmetric alkylation, the process involves an efficient kinetic resolution of the racemic secondary alkyl halides, leading to enantiomerically enriched products. organic-chemistry.orgacs.org Similarly, biocatalytic approaches can operate through a dynamic kinetic resolution (DKR) process. nih.govchemrxiv.orgresearchgate.netchemrxiv.org In DKR, the less reactive enantiomer of the starting material is continuously racemized in situ, allowing for a theoretical yield of 100% of a single, desired stereoisomer of the product. This has been demonstrated in the transaminase-catalyzed synthesis of β-branched aromatic amino acids. nih.govchemrxiv.org Cinchona alkaloids have also been used as catalysts for the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), providing a general and mild route to a broad range of optically active α-amino acids, including challenging β,γ-unsaturated variants. nih.gov
Chiral Control Mechanisms in β-Amino Acid Synthesis
Achieving stereochemical control is paramount in the synthesis of biologically active molecules like β-amino acids. Various strategies have been developed to introduce chirality effectively. researchgate.net Catalytic asymmetric synthesis is a prominent approach, utilizing chiral catalysts to induce enantioselectivity. nih.gov Methods such as the hydrogenation of enamines, nucleophilic additions to imines, and conjugate additions are commonly employed. nih.gov
For instance, catalytic enantioselective conjugate addition reactions are a key method for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov These reactions can be catalyzed by Lewis acids, often requiring the substrate to contain a chiral auxiliary. nih.gov More recently, Brønsted acid-catalyzed asymmetric aza-Michael additions have been developed, which can be applied to less reactive Michael acceptors like α,β-unsaturated esters. nih.gov
Another powerful strategy involves the use of organocatalysts. Chiral squaramide cinchona alkaloids, for example, have been used to catalyze the enantioselective Mannich reaction for the synthesis of novel β-amino acid derivatives. researchgate.net Furthermore, enzymatic methods, such as the use of ω-transaminases, offer a highly selective route to chiral β-amino acids through kinetic resolution. researchgate.net The choice of method often depends on the specific substrate and the desired stereochemical outcome.
Introduction and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comjk-sci.com Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions. total-synthesis.com
The standard method for introducing a Boc group onto an amine involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). masterorganicchemistry.comjk-sci.com The reaction is typically carried out in the presence of a base.
Several protocols are commonly used:
Aqueous Conditions: The amine can be reacted with Boc₂O in an aqueous solution with a base like sodium hydroxide. wikipedia.org
Organic Solvents: Solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (B109758) (DCM) are frequently used. jk-sci.comwikipedia.orgfishersci.co.uk In these cases, an organic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) is often added to facilitate the reaction. jk-sci.comwikipedia.org For less reactive amines, DMAP can be used as a catalyst to increase the reaction rate. highfine.com
Solvent-Free Conditions: In some instances, the reaction can be performed without a solvent, offering a more environmentally friendly approach. jk-sci.comorganic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, releasing tert-butoxide, which is protonated, and carbon dioxide, driving the reaction forward. jk-sci.com
Table 1: Common Conditions for Boc Protection
| Reagents | Solvent(s) | Base | Temperature | Reference(s) |
| Di-tert-butyl dicarbonate | Water | Sodium hydroxide | Ambient | wikipedia.org |
| Di-tert-butyl dicarbonate | Tetrahydrofuran (THF) | Triethylamine (TEA) | 40 °C | wikipedia.org |
| Di-tert-butyl dicarbonate | Acetonitrile | 4-dimethylaminopyridine (DMAP) | Ambient | wikipedia.org |
| Di-tert-butyl dicarbonate | Water/Methanol (B129727) | Triethylamine (TEA) | 55 °C | wordpress.com |
| Di-tert-butyl dicarbonate | Water/Acetone | None (Catalyst-free) | Ambient | nih.gov |
The removal of the Boc group, or deprotection, is typically achieved under acidic conditions. masterorganicchemistry.com The choice of acid and reaction conditions can be tailored to allow for the selective removal of the Boc group in the presence of other acid-sensitive protecting groups. acsgcipr.org
Common deprotection methods include:
Strong Acids: Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is a very effective and common reagent for Boc deprotection. masterorganicchemistry.comwikipedia.org Hydrochloric acid (HCl) in an organic solvent such as methanol or ethyl acetate (B1210297) is also widely used. wikipedia.org
Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can be used for selective cleavage of the Boc group. jk-sci.comwikipedia.org For instance, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com
Milder Acidic Conditions: For substrates sensitive to strong acids, milder conditions can be employed. These include using solid-supported acids like Montmorillonite K10 clay, which can selectively remove the Boc group from aromatic amines. jk-sci.comresearchgate.net
Other Reagents: A variety of other reagents have been reported for Boc deprotection, including oxalyl chloride in methanol and iodine under solvent-free conditions. nih.gov
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene. wikipedia.orgacsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. wikipedia.org
Table 2: Reagents for Selective Boc Deprotection
| Reagent | Conditions | Selectivity/Notes | Reference(s) |
| Trifluoroacetic acid (TFA) | DCM, room temperature | General, highly effective | wikipedia.org |
| Hydrochloric acid (HCl) | Methanol or Ethyl Acetate | General, common alternative to TFA | wikipedia.org |
| Aluminum chloride (AlCl₃) | - | Selective cleavage in the presence of other protecting groups | wikipedia.org |
| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups | jk-sci.com |
| Montmorillonite K10 clay | Dichloroethane | Selectively cleaves aromatic N-Boc groups | jk-sci.comresearchgate.net |
| Oxalyl chloride | Methanol, room temperature | Mild conditions, suitable for various substrates | nih.govrsc.org |
Standard Protocols for Boc Protection of Amine Functionalities
Homologation Techniques for Beta-Amino Acid Formation
Homologation, the process of extending a carbon chain by one methylene (B1212753) group, is a fundamental strategy for converting readily available α-amino acids into their β-amino acid counterparts.
The Arndt-Eistert reaction is a classic and widely used method for the one-carbon homologation of carboxylic acids. wikipedia.org It is particularly popular for the synthesis of β-amino acids from α-amino acids. wikipedia.orgresearchgate.net The general sequence involves converting the α-amino acid to an acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. wikipedia.org Subsequent Wolff rearrangement of the diazoketone, often catalyzed by a metal such as silver(I) oxide, generates a ketene (B1206846) intermediate that is trapped by a nucleophile (like water) to yield the homologous carboxylic acid. wikipedia.org
A key advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon. wikipedia.org However, the use of diazomethane, which is toxic and explosive, is a significant drawback. wikipedia.org To mitigate this, safer alternatives like diazo(trimethylsilyl)methane have been developed. wikipedia.org Additionally, modifications such as the Newman-Beal modification, which includes triethylamine in the diazomethane solution, help to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products. wikipedia.org Recent advancements have also explored the use of flow chemistry to safely generate and use diazomethane in a continuous process for Arndt-Eistert homologation. rsc.orgchemrxiv.org
An alternative to the Arndt-Eistert homologation has been developed that involves a quinone-catalyzed oxidative decarboxylation followed by an in-situ Mukaiyama-Mannich addition. nih.govnih.gov This two-step, one-pot protocol converts α-amino acids to their corresponding N-protected β-amino esters. nih.gov
The process begins with the oxidative decarboxylation of an N-protected α-amino acid, catalyzed by a quinone, to generate an imine intermediate. nih.govbeilstein-journals.org This imine is then trapped in situ by a silyl (B83357) ketene acetal (B89532) in a Mukaiyama-Mannich reaction, which is promoted by a Lewis or Brønsted acid catalyst like tetrafluoroboric acid. nih.gov This methodology provides a valuable alternative to classical homologation methods, avoiding the use of toxic reagents like diazomethane. nih.govnih.gov The scope of this reaction has been explored with various α-amino acids and silyl ketene acetal nucleophiles, allowing for the synthesis of a range of β-amino ester derivatives. nih.gov
Challenges in the Synthesis of N-Methylamino Acid-Containing Constructs
Control of Racemization and Epimerization during Peptide Bond Formation
A paramount challenge in peptide synthesis, which is exacerbated when incorporating N-methylated amino acids, is the prevention of racemization and epimerization. mdpi.comdntb.gov.ua Racemization refers to the loss of stereochemical purity at the α-carbon of an amino acid, leading to a mixture of D and L enantiomers. Epimerization is a similar loss of configuration at one of several chiral centers in a molecule. mdpi.comdntb.gov.ua These side reactions can occur during the activation of the carboxylic acid group for peptide bond formation, particularly under basic conditions which facilitate the abstraction of the α-proton. mdpi.com
The formation of an oxazolone (B7731731) intermediate is a common pathway leading to racemization. uni-kiel.de For N-methylated amino acids, the steric bulk of the methyl group can slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur. scielo.org.mxresearchgate.net Research has shown that the choice of coupling reagent and additives is critical in suppressing these side reactions. uni-kiel.deresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been effectively used to minimize racemization by forming active esters that react more readily with the amine component, thereby reducing the lifetime of the racemization-prone activated species. researchgate.netnih.gov
Studies comparing different coupling conditions have demonstrated that certain reagent combinations are more effective at preserving stereochemical integrity. For instance, the use of carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of HOBt has been a standard method to mitigate racemization. nih.gov However, for sterically hindered couplings involving N-methylated residues, more potent coupling agents are often necessary. uni-kiel.de
Table 1: Impact of Coupling Conditions on Epimerization
| Entry | Cyclisation Conditions | Yield (%) | Epimerization at C-terminus (%) | Reference |
|---|---|---|---|---|
| 1 | PyBOP, HOAt, DIEA (pH 8), DMF | High | Low | mdpi.com |
| 2 | HATU/DIPEA | - | Partial Epimerization (72:28 de) | mdpi.com |
Data adapted from a study on the cyclization of an N-methylated octapeptide. mdpi.com
As the table above illustrates, maintaining a basic pH (pH 8) with a combination of PyBOP, HOAt, and DIEA in DMF resulted in a high yield with minimal epimerization. mdpi.com In contrast, a HATU/DIPEA system led to significant epimerization, which was attributed to the slow reaction rate under basic conditions. mdpi.com Interestingly, a non-basic condition using DIC/HOAt prevented epimerization, although the coupling was incomplete. mdpi.com
Optimization of Coupling Reagents and Conditions for N-Methylated Residues
Onium-type coupling reagents, such as phosphonium (B103445) and uronium salts, have emerged as powerful tools for coupling sterically hindered amino acids, including N-methylated derivatives. uni-kiel.debachem.com Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) have demonstrated superior performance in these challenging couplings. researchgate.netbachem.compeptide.com These reagents, often used in conjunction with additives like HOAt, can effectively activate the carboxylic acid and facilitate amide bond formation even between bulky residues. bachem.comresearchgate.net
The choice of base is also a critical parameter. While a base is required for the coupling reaction, strong bases can increase the risk of racemization. bachem.com N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but in cases with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Efficacy with N-Methylated Amino Acids | Reference |
|---|---|---|---|
| DCC/DIC | HOBt | Moderate, can be inefficient | nih.govresearchgate.net |
| BOP | - | Good, but produces carcinogenic byproduct | peptide.com |
| PyBOP | - | Good results, especially for thioesters | bachem.com |
| PyAOP | - | Highly effective, especially for N-methyl to N-methyl couplings | peptide.com |
| HATU | HOAt | Highly efficient, faster reaction rates | bachem.comresearchgate.netmerckmillipore.com |
| COMU | Oxyma Pure | Comparable to HATU, safer handling | bachem.com |
This table highlights the evolution of coupling reagents, with newer onium salts demonstrating enhanced reactivity and suitability for challenging syntheses involving N-methylated amino acids.
Minimization of Undesired Byproduct Formation (e.g., Diketopiperazines)
A significant side reaction in peptide synthesis, particularly during the coupling of the third amino acid to a dipeptide, is the formation of diketopiperazines (DKPs). clockss.orgresearchgate.net DKPs are stable, six-membered cyclic dipeptides formed through an intramolecular cyclization of a dipeptidyl-resin intermediate, leading to chain termination. researchgate.net The propensity for DKP formation is sequence-dependent and is particularly high when proline or other secondary amino acids, including N-methylated residues, are in the C-terminal position of the dipeptide. researchgate.netnih.gov
The formation of DKPs is typically induced during the Fmoc-deprotection step, which exposes the N-terminal amine, allowing it to attack the ester linkage to the resin. acs.org The inherent conformational preferences of dipeptides containing N-methylated amino acids can favor the cis amide bond conformation, which is a prerequisite for cyclization, thereby increasing the likelihood of DKP formation. clockss.org
Several strategies have been developed to suppress DKP formation. One approach is to use alternative Nα-protecting groups like the trityl (Trt) group for the second amino acid. The Trt group can be removed under mild acidic conditions, allowing the subsequent coupling to be performed without a prior neutralization step, which can trigger cyclization. researchgate.netacs.org Another effective strategy is to modify the Fmoc-deprotection conditions. For instance, using a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. acs.org
Table 3: Strategies to Minimize Diketopiperazine (DKP) Formation
| Strategy | Description | Mechanism of Action | Reference |
|---|---|---|---|
| Use of Trt protecting group | The Trityl (Trt) group is used for the α-amino protection of the second amino acid. | Trt is removed under mild acid, avoiding the basic conditions that promote DKP formation. | researchgate.netacs.org |
| Modified Fmoc-deprotection | Using 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF. | The modified reagent cocktail is less prone to inducing the intramolecular cyclization. | acs.org |
These strategies are crucial for the successful solid-phase synthesis of peptides containing N-methylated amino acids, ensuring higher yields of the desired full-length peptide.
Strategic Incorporation of this compound into Peptide Sequences
The introduction of N-methylated amino acids, such as this compound, into peptide chains is a deliberate strategy to imbue the resulting molecule with desirable characteristics. This modification can significantly impact the synthetic process and the final conformational properties of the peptide.
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. However, the incorporation of N-methylated amino acids like this compound presents unique challenges due to steric hindrance. beilstein-journals.orgcem.com The secondary amine of an N-methylated amino acid is less reactive than a primary amine, making the formation of a peptide bond more difficult. acs.org This often leads to lower coupling yields and the potential for incomplete reactions, resulting in deletion sequences. researchgate.net
To overcome these hurdles, specialized coupling reagents and conditions are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) have proven to be more effective than standard reagents like HBTU for coupling sterically hindered N-methylated amino acids. peptide.combachem.comnih.gov In some cases, converting the N-methylated amino acid into a more reactive acid chloride has been employed to improve coupling efficiency. researchgate.net Microwave-assisted SPPS has also emerged as a valuable technique, as the increased temperature can drive difficult couplings to completion more efficiently. cem.com
Monitoring the coupling reaction is also different for N-methylated residues. The commonly used ninhydrin (B49086) test gives a weak or no color change with the secondary amine of an N-methylated amino acid. Therefore, alternative methods, such as the bromophenol blue test, are often used to confirm the completion of the coupling step. peptide.com
Solution-Phase Peptide Synthesis utilizing N-Methylamino Acids
While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale production or for complex peptides where purification can be challenging. sci-hub.sescielo.org.mx The synthesis of peptides containing N-methylated amino acids in solution also faces the challenge of sterically hindered couplings. scielo.org.mxacs.org However, solution-phase methods offer more flexibility in terms of reaction conditions and purification strategies.
Researchers have developed efficient methods for coupling N-methylated amino acids in solution. scielo.org.mx For instance, the use of HATU as a coupling reagent has been shown to be highly effective, leading to high yields and short reaction times under mild conditions. scielo.org.mx Other approaches have utilized isostearyl-mixed anhydride coupling, which allows for the efficient synthesis of dipeptide fragments that can then be joined together in a convergent strategy. sci-hub.seacs.org This can be particularly advantageous for producing cyclic peptides containing N-methylated residues. acs.orgfigshare.com
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring the final peptide is of high purity. sci-hub.se This can be crucial when dealing with difficult couplings involving N-methylated amino acids, as it allows for the removal of any unreacted starting materials or byproducts before proceeding to the next step.
Impact on Conformational Space and Flexibility of Peptide Chains
The incorporation of an N-methyl group on the peptide backbone has a profound impact on the conformational properties of the peptide chain. researchgate.netresearchgate.net The primary effect is the elimination of the amide proton, which removes a hydrogen bond donor. mdpi.comresearchgate.net This disruption of potential hydrogen bonding patterns can significantly alter the secondary structure of the peptide. mdpi.comub.edu
Furthermore, the N-methyl group introduces steric constraints that restrict the rotation around the Cα-C and N-Cα bonds, thereby reducing the conformational flexibility of the peptide backbone. researchgate.netub.edu This restriction can favor specific backbone dihedral angles (phi, ψ) and can increase the propensity for the peptide to adopt turn structures. merckmillipore.com N-methylation also lowers the energy barrier for the isomerization of the amide bond from the more common trans to the cis conformation. ub.edursc.org The ability to adopt a cis amide bond is a key feature in many biologically active cyclic peptides, and N-methylation can be used to promote this conformation. merckmillipore.commdpi.com This conformational pre-organization can be beneficial for binding to biological targets. researchgate.net
Rational Design of Peptidomimetics Employing N-Methylamino Acid Residues
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their drug-like properties. The incorporation of N-methylated amino acids like this compound is a powerful strategy in the rational design of peptidomimetics. researchgate.net
Modulation of Peptide Backbone Conformation for Structural Mimicry
This conformational control is crucial for achieving high receptor affinity and selectivity. For example, by rigidifying a peptide in its receptor-bound conformation, the entropic penalty of binding is reduced, leading to a stronger interaction. researchgate.net The ability to fine-tune the backbone conformation through N-methylation allows for the optimization of a peptide's biological activity. scispace.com
Stabilization of Protein Secondary Structures (e.g., β-Hairpins, β-Sheets, β-Strands)
N-methylation is a particularly effective tool for stabilizing specific secondary structures, such as β-turns, β-hairpins, and β-sheets. nih.govrsc.orgnih.gov These structures are often involved in protein-protein interactions, making them attractive targets for therapeutic intervention.
The incorporation of an N-methylated D-amino acid, such as that derived from this compound, followed by an L-amino acid can strongly promote the formation of a type II' β-turn. rsc.orgnih.gov This turn-inducing motif can then nucleate the formation of a stable β-hairpin structure, even in linear peptides without the need for a covalent cyclic constraint. rsc.orgrsc.org The stability of these structures arises from the steric interactions and the specific conformational preferences imposed by the N-methylated residues at the turn region. nih.govnih.gov
Researchers have demonstrated that by N-methylating specific residues in the loop or turn region of a peptide, they can induce and stabilize β-sheet structures. nih.govrsc.org This strategy has been used to engineer highly stable isolated β-sheets and even to increase the thermodynamic stability of entire proteins. nih.gov The ability to control and stabilize these secondary structures opens up new avenues for designing peptidomimetics that can modulate complex biological processes. rsc.org
Strategies for Enhancing Membrane Permeability of Cyclic Peptidomimetics
A primary obstacle in the development of peptide-based therapeutics is their low cell permeability. nih.gov The incorporation of N-methylated amino acids, such as the derivative of D-alanine, into cyclic peptidomimetics is a key strategy to overcome this challenge. researchgate.net N-methylation enhances membrane permeability by reducing the number of hydrogen bond donors on the peptide backbone, which in turn lowers the desolvation energy required for the molecule to cross the lipophilic cell membrane. prismbiolab.com This modification can also induce a more compact or "closed" conformation, shielding polar groups and favoring passive diffusion across the membrane. nih.govresearchgate.net
The strategic placement of the N-methyl group is crucial. Research on a library of cyclic hexapeptides demonstrated that while there is no simple correlation between the number of N-methyl groups and permeability, the position is critical. acs.org Notably, a significant number of the most permeable analogs in a Caco-2 cell model included an N-methyl group positioned adjacent to a D-alanine residue. acs.org This specific arrangement appears to facilitate a conformation conducive to membrane transport, potentially through a facilitated diffusion mechanism. acs.org The presence of N-methylation is a feature found in virtually all naturally occurring permeable cyclic peptides. tandfonline.com By reducing the peptide's hydrogen bonding potential and restricting its conformation, N-methylation serves as a powerful tool for improving the drug-like properties of cyclic peptidomimetics. nih.govresearchgate.net
Table 1: Impact of N-Methylation on Cyclic Peptide Permeability
| Peptide Modification | Permeability Finding | Probable Mechanism | Reference |
|---|---|---|---|
| General N-methylation | Increased membrane permeability | Reduces hydrogen bond donors, lowers desolvation penalty, induces favorable conformation | nih.gov, prismbiolab.com |
| Poly-alanine cyclic hexapeptides | 10 out of 54 analogs showed high Caco-2 permeability (Papp > 1 x 10⁻⁵ cm/s) | Facilitated diffusion suggested | acs.org |
| N-Me group adjacent to D-Ala | 9 out of 10 highly permeable analogs contained this motif | Positional effect induces a transport-conducive conformation | acs.org |
Utilization in the Development of Novel Biomolecules
Engineering Peptides with Altered Physicochemical Properties
The incorporation of this compound is a deliberate strategy to engineer peptides with modified physicochemical characteristics. researchgate.net The primary modification, N-methylation, introduces significant changes to the peptide backbone that influence several properties. researchgate.netpeptide.com
One of the most important consequences of N-methylation is enhanced enzymatic stability. researchgate.netpeptide.com The methyl group on the amide nitrogen sterically hinders the approach of proteases, which would otherwise cleave the peptide bond, thus increasing the peptide's in vivo half-life. peptide.com
Table 2: Effects of N-Methylation on Peptide Physicochemical Properties
| Property | Effect of N-Methylation | Rationale | Reference(s) |
|---|---|---|---|
| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents cleavage by proteases. | peptide.com, researchgate.net |
| Conformational Flexibility | Decreased | The N-methyl group restricts rotation around the peptide bond, leading to a more rigid structure. | rsc.org |
| Solubility | Can be improved | Disrupts intermolecular hydrogen bonding that causes aggregation of hydrophobic peptides. | peptide.com |
| Hydrophobicity | Altered | Can decrease experimental hydrophobicity by inducing conformational changes. | mdpi.com, researchgate.net |
| Bioavailability | Potentially Increased | A combined result of enhanced stability and, in some cases, improved permeability. | researchgate.net, researchgate.net |
Application in Investigating Protein Folding and Interactions through Peptide Models
The unique conformational constraints imposed by N-methylated amino acids make them valuable tools for studying protein folding and protein-protein interactions (PPIs). nih.gov The incorporation of this compound into a peptide sequence can be used to induce specific secondary structures that serve as models for larger protein domains.
Research has demonstrated that introducing N-methylated heterochiral amino acids (e.g., an N-methylated D-amino acid followed by an N-methylated L-amino acid) can effectively nucleate the formation of a β-sheet conformation in linear peptides. rsc.org This strategy provides a modular way to design and study β-hairpins, which are crucial motifs in many protein structures and interactions. rsc.org
In the context of PPIs, many of which are mediated by peptide motifs binding to folded protein domains, N-methylation serves as a powerful probe. nih.govmdpi.com By systematically replacing backbone amides with N-methyl groups, researchers can map the hydrogen bonding requirements for a specific interaction. This modification can restrict the accessible conformations of the peptide, effectively predisposing it for binding to its target protein. nih.gov This can lead to an increase in the association rate and, in some cases, a higher binding affinity. nih.gov This approach has been used to modulate the interaction between the Small Ubiquitin-like Modifier (SUMO) and SUMO-interacting motifs (SIMs), demonstrating that N-methylation can be a tool to fine-tune binding mechanisms. nih.gov It is also a recognized strategy for designing inhibitors of pathological protein aggregation, such as that of α-synuclein or amyloid-beta, by creating peptides that can bind to the target protein but are unable to participate in the hydrogen bonding network required for fibril formation. nih.gov
Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline and focuses solely on this compound. Generating content for the specified sections—such as the analysis of cis/trans isomerism, hydrogen bonding networks, and high-resolution crystal structures—would require speculative information not supported by available scientific findings for this exact compound.
To maintain scientific accuracy and adhere to the strict constraint of focusing only on this compound, the requested article cannot be generated at this time. Further research or the publication of studies specifically investigating this compound would be necessary to fulfill the detailed requirements of the prompt.
Conformational and Structural Elucidation Methodologies
Computational Chemistry Approaches to Conformational Prediction and Validation
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of Boc-beta-N-Methylamino-D-Ala in various environments. These simulations model the atomic movements over time, governed by a force field that approximates the quantum mechanical interactions within the molecule and with its surroundings.
MD studies on peptides containing N-methylated amino acids, such as N-methylated alanine (B10760859) (NMeAla), reveal significant effects of the N-methylation on the peptide backbone's flexibility and preferred conformations. nih.gov For instance, N-methylation can increase proteolytic stability by sterically hindering enzyme access. nih.gov In simulations of peptides containing NMeAla, the amide bond geometry is typically found to be trans. nih.gov Depending on the solvent environment, these peptides can populate different secondary structures. For example, in less interactive solvents, helical structures stabilized by carbonyl-carbonyl interactions may be observed, while in polar solvents like water or methanol (B129727), the interactions with solvent molecules can drive the formation of beta-strand-like structures. nih.gov
The conformational space available to an amino acid residue is often visualized using a Ramachandran plot, which maps the distribution of the main chain dihedral angles phi (φ) and psi (ψ). For a D-amino acid like D-alanine, the allowed regions in the Ramachandran plot are distinct from those of L-alanine, primarily occupying the top-right quadrant (positive φ and ψ values), which corresponds to left-handed helical and extended conformations. researchgate.net The introduction of the N-methyl group and the beta-amino acid structure in this compound further influences the accessible φ and ψ angles. The N-methylation restricts the rotation around the N-Cα bond, altering the sterically allowed regions. nih.gov The beta-amino acid backbone, with an additional rotatable bond (θ) between Cα and Cβ, expands the conformational complexity beyond the two-dimensional Ramachandran plot, often requiring three-dimensional φ-θ-ψ plots for a full representation. researchgate.net
MD simulations can map these multi-dimensional energy landscapes, identifying low-energy, stable conformations and the transition pathways between them. For this compound, simulations would likely explore the interplay between the bulky Boc protecting group, the N-methyl group, and the D-alanine chirality to define its preferred shape in solution.
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system. |
| Solvent Model | Explicit (e.g., SPC/E, TIP3P) | Simulates the effect of the solvent environment. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To adequately sample conformational space. |
| Temperature | 300 K | To simulate physiological or standard conditions. |
| Ensemble | NVT, NPT | To control thermodynamic variables like temperature and pressure. |
Analytical Methods for Chiral Purity and Isomeric Distinction
The synthesis of this compound can potentially yield not only its enantiomer (L-form) but also other structural isomers. Therefore, robust analytical methods are essential to confirm the identity, quantify the concentration, and, most importantly, determine the chiral purity and distinguish between isomers. The analytical strategies developed for the closely related neurotoxin β-N-methylamino-L-alanine (BMAA) are highly applicable here. nih.govplos.orgmdpi.comnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detection Modalities (e.g., Fluorescence, Mass Spectrometry)
HPLC and UPLC are cornerstone techniques for the analysis of amino acids and their derivatives. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For chiral separations, specialized chiral stationary phases (CSPs) are employed. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have demonstrated excellent performance in separating the enantiomers of N-protected amino acids, including Boc-derivatives. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. Reversed-phase HPLC is a common mode used for Boc-amino acids on these columns.
UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov When coupled with a sensitive detector, UPLC is a powerful tool for quantifying this compound and its impurities.
Detection modalities are chosen based on the analyte's properties. Since this compound lacks a strong native chromophore for UV detection, derivatization (as discussed in 4.3.3) is often required for fluorescence detection. diva-portal.org However, the most specific and sensitive detection is achieved by coupling the liquid chromatography system to a mass spectrometer. plos.orgmdpi.comresearchgate.net
Mass Spectrometry (MS/MS, HRMS) for Identification and Quantification
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing definitive identification and sensitive quantification. When coupled with HPLC or UPLC (LC-MS), it becomes a formidable analytical tool.
Tandem mass spectrometry (MS/MS) is particularly powerful for analyzing complex mixtures. In LC-MS/MS, a specific parent ion corresponding to the analyte of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of quantification. mdpi.com For the analysis of the related compound BMAA, LC-MS/MS methods have been developed that can distinguish it from its structural isomers based on subtle differences in their fragmentation patterns and chromatographic retention times. mdpi.com Similar strategies would be directly applicable to this compound.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can help to confirm the elemental composition of the analyte and differentiate it from other compounds with the same nominal mass. plos.org
Pre-column Derivatization Techniques for Enhanced Separation and Detection of Enantiomers and Isomers
Pre-column derivatization involves chemically modifying the analyte before it enters the HPLC column. This is done for several reasons: to improve chromatographic properties (e.g., retention), to enhance detection sensitivity (by adding a fluorescent or UV-active tag), and to enable the separation of enantiomers on a standard, achiral column.
For enantiomeric analysis, a chiral derivatizing agent (CDA) is used. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column (e.g., a C18 column).
Several CDAs are effective for the chiral analysis of amino acids and are applicable to this compound after the removal of the Boc group. Notable examples include:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC and detected by UV. nih.gov
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE): A chiral reagent successfully used for the UPLC-MS/MS analysis of BMAA enantiomers. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): While achiral itself, FMOC derivatization is widely used in amino acid analysis to add a highly fluorescent tag, significantly improving detection limits. plos.org Enantiomeric separation would still require a chiral column.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Another popular achiral derivatizing agent that provides excellent fluorescence sensitivity for amino acid analysis by HPLC. mdpi.comdiva-portal.org
The choice of derivatization agent depends on the analytical goals, the sample matrix, and the available instrumentation. For determining the enantiomeric purity of this compound, a method involving deprotection followed by derivatization with a CDA like (S)-NIFE and subsequent UPLC-MS/MS analysis would represent a state-of-the-art approach. nih.gov
| Derivatization Reagent | Abbreviation | Purpose | Detection Method |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Chiral separation | UV |
| N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | (S)-NIFE | Chiral separation | MS/MS |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Enhanced sensitivity | Fluorescence, MS |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Enhanced sensitivity | Fluorescence, MS |
Q & A
Basic Research Questions
Q. What methodological steps ensure high-purity synthesis of Boc-beta-N-Methylamino-D-Ala, and how can reproducibility be validated?
- Answer : Synthesis requires meticulous protection of reactive groups (e.g., using tert-butoxycarbonyl [Boc] for amino groups) and purification via techniques like reverse-phase HPLC or column chromatography. Characterization should include H/C NMR for structural confirmation and mass spectrometry for molecular weight validation. Reproducibility is ensured by documenting solvent systems, temperature gradients, and reaction times in detail, with cross-referencing to prior protocols . For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to confirm purity (>95%) and identity .
Q. What key experimental parameters should be prioritized in designing pharmacological studies involving this compound?
- Answer : Parameters include:
- Dose-response curves : Use at least five concentrations to establish EC/IC values.
- Controls : Negative (vehicle-only) and positive controls (e.g., known agonists/antagonists).
- Biological replicates : Minimum n=3 to account for inter-sample variability.
- Temporal stability : Assess compound stability in buffer/media at 37°C over 24–72 hours using HPLC .
- Statistical power analysis : Pre-study calculations to determine sample size adequacy (e.g., using G*Power) .
Q. Which analytical techniques are most reliable for assessing this compound stability under physiological conditions?
- Answer :
- HPLC-UV/Vis : Monitor degradation products over time; use C18 columns with aqueous/organic mobile phases.
- Circular Dichroism (CD) : Detect conformational changes in chiral environments.
- Mass Spectrometry (LC-MS/MS) : Identify degradation byproducts at trace levels.
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) to predict shelf-life .
Q. How should researchers statistically analyze initial activity data from this compound assays?
- Answer : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI). For skewed distributions, apply non-parametric tests (Mann-Whitney U). Data should be log-transformed if heteroscedasticity is observed .
Advanced Research Questions
Q. How can contradictions in reported stability data for this compound across studies be systematically resolved?
- Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., studies using identical buffer pH, temperature). Compare protocols for deviations in:
- Storage conditions : Light exposure, container material (glass vs. plastic).
- Analytical thresholds : HPLC detection limits or MS ionization efficiency.
- Data normalization : Baseline correction methods in spectral analyses.
Use meta-regression to identify covariates (e.g., pH, ionic strength) explaining variability . Funnel plots and Egger’s test assess publication bias .
Q. What strategies integrate findings on this compound with studies on structurally analogous amino acids?
- Answer : Perform comparative molecular dynamics (MD) simulations to identify conserved interaction motifs (e.g., hydrogen bonding with target receptors). Use chemometric tools like Principal Component Analysis (PCA) to cluster activity data across analogs. Cross-validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cellular cAMP assays) .
Q. What are the methodological challenges in conducting a meta-analysis of this compound’s pharmacokinetic data?
- Answer : Challenges include:
- Heterogeneity : Standardize metrics (e.g., AUC, half-life) across species (rodent vs. primate).
- Missing data : Contact authors for raw datasets or use imputation methods (e.g., multiple imputation by chained equations).
- Confounding variables : Adjust for covariates like administration route (IV vs. oral) using mixed-effects models .
- Gray literature : Search preprint repositories (e.g., bioRxiv) and conference abstracts to mitigate publication bias .
Q. How can computational modeling predict this compound’s interactions with non-canonical biological targets?
- Answer : Use in silico docking (AutoDock Vina, Schrödinger) with flexible receptor models to account for induced-fit binding. Validate predictions via:
- Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) : Calculate binding free energies.
- Alanine scanning mutagenesis : Identify critical residues in target proteins.
Cross-reference with transcriptomic databases (e.g., GEO) to prioritize targets with expression profiles relevant to the compound’s proposed mechanism .
Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound research data?
- Answer :
- Metadata standardization : Use ISA-Tab format to document experimental conditions.
- Repository deposition : Upload raw spectra (NMR, MS) to Zenodo or MetaboLights.
- Ontologies : Annotate data with ChEBI IDs and GO terms for biological processes.
- Version control : Track protocol revisions via GitHub or OSF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
